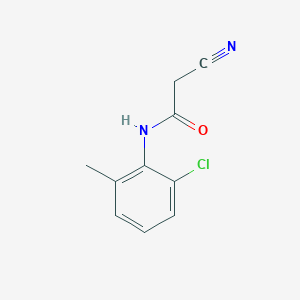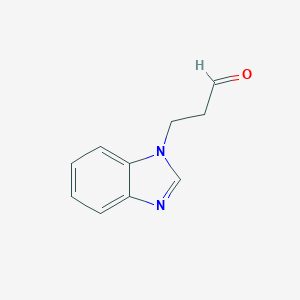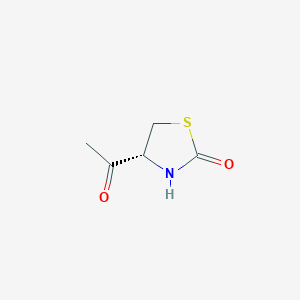
(4R)-4-Acetylthiazolidine-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Acetylthiazolidine-2-one, also known as Acetamide Thiazolidine-2-one, is a heterocyclic organic compound with a thiazolidine ring structure. It is a chiral molecule that exists in two enantiomeric forms, (4R)- and (4S)-4-acetylthiazolidine-2-one. The compound has been widely studied for its potential applications in various fields including pharmaceuticals, agriculture, and material science.
Mécanisme D'action
The mechanism of action of (4R)-4-Acetylthiazolidine-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cell proliferation, and cell death. It may also modulate the expression of certain genes involved in these processes.
Effets Biochimiques Et Physiologiques
Studies have shown that (4R)-4-Acetylthiazolidine-2-one has a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, reduce oxidative stress, and modulate the activity of certain enzymes involved in glucose metabolism. It has also been shown to have neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
(4R)-4-Acetylthiazolidine-2-one has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It is also stable under a wide range of conditions and can be stored for long periods without degradation. However, the compound has some limitations. It is relatively insoluble in water and may require the use of organic solvents for certain experiments. It is also relatively expensive compared to other compounds used in research.
Orientations Futures
There are several potential future directions for research on (4R)-4-Acetylthiazolidine-2-one. One area of interest is the development of new drugs based on the compound. Studies have shown that (4R)-4-Acetylthiazolidine-2-one has potential as a treatment for various diseases, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is the study of the compound's mechanism of action. Further research may help to elucidate the molecular pathways involved in the compound's various biological effects. Finally, there is potential for the use of (4R)-4-Acetylthiazolidine-2-one in the development of new materials. The compound has been shown to have potential as a precursor for the synthesis of various polymers and other materials. Further research may lead to the development of new materials with unique properties and applications.
Méthodes De Synthèse
The synthesis of (4R)-4-Acetylthiazolidine-2-one can be achieved through various methods. One of the most commonly used methods is the reaction between L-cysteine and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This method yields (4R)-4-acetylthiazolidine-2-one as a single enantiomer. Other methods involve the use of different starting materials and catalysts, such as sodium borohydride and acetic acid.
Applications De Recherche Scientifique
The compound has been extensively researched for its potential applications in the pharmaceutical industry. Studies have shown that (4R)-4-Acetylthiazolidine-2-one exhibits anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, the compound has been studied for its potential use in the treatment of diabetes and obesity.
Propriétés
Numéro CAS |
143397-35-7 |
|---|---|
Nom du produit |
(4R)-4-Acetylthiazolidine-2-one |
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
(4R)-4-acetyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NO2S/c1-3(7)4-2-9-5(8)6-4/h4H,2H2,1H3,(H,6,8)/t4-/m0/s1 |
Clé InChI |
IQEYMJPFHFVCBW-BYPYZUCNSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CSC(=O)N1 |
SMILES |
CC(=O)C1CSC(=O)N1 |
SMILES canonique |
CC(=O)C1CSC(=O)N1 |
Synonymes |
2-Thiazolidinone, 4-acetyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)

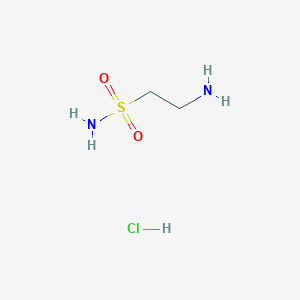
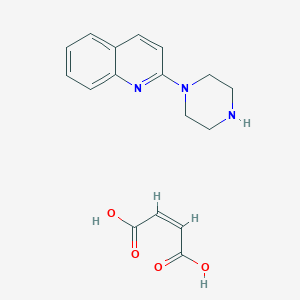
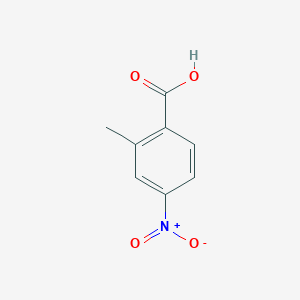
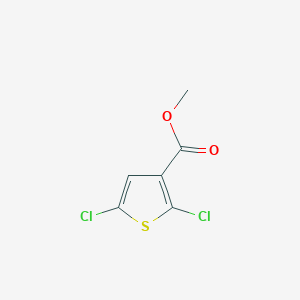
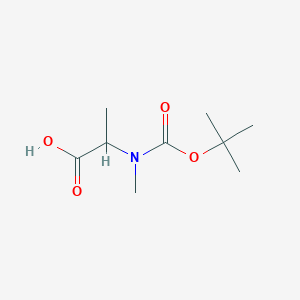
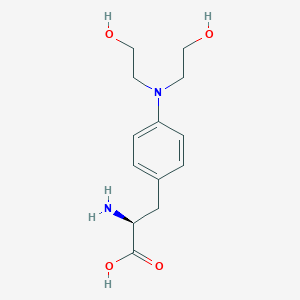
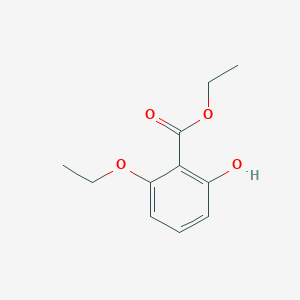
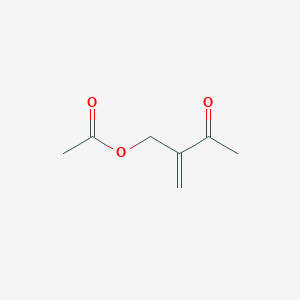
![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)
